molecular formula C20H18O5 B2926989 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one CAS No. 170511-22-5

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one

Cat. No.: B2926989
CAS No.: 170511-22-5
M. Wt: 338.359
InChI Key: OJLPJUFRXNGYJM-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one is a complex organic compound that features a unique structure combining a benzodioxin ring and a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Phytochemical Properties and Biological Activities

Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxychromen-4-one, such as benzoxazinones, exhibit a range of biological activities. These include phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential application as natural herbicide models and their role in plant defense mechanisms are noteworthy. The importance of their degradation in ecological behavior and the development of new analytical methodologies for their study are also significant areas of research (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Synthesis and Derivatives

The synthesis of derivatives related to this compound, specifically 5-substituted-6-methoxy or 6-hydroxy-2,3-dihydro-1,4-benzodioxins, has been explored. These derivatives are formed via lithiated intermediates, highlighting the synthetic versatility of this class of compounds (Besson, Hretani, Coudert, & Guillaumet, 1993).

Anticancer Potential

The synthesis and anticancer evaluation of new derivatives, specifically 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, have been studied. These compounds have shown potential activity against various cancer cell lines, indicating their potential use in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Allelochemical Properties

These compounds, particularly benzoxazinones, have been studied for their allelochemical properties. Their roles in plant defense and their potential utility in agriculture due to their biological properties, such as antifungal and insecticidal properties, are highlighted. The paper also discusses the synthesis and isolation of these compounds from natural sources (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Biological Activities in Insects

Ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their analogs have shown biological activities, particularly anti-juvenile hormone activity, in insect larvae. This research provides insights into the role of these compounds in insect development and their potential application in pest control (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde has been classified as a skin irritant and a skin sensitizer .

Future Directions

The future directions for research on similar compounds could involve further investigation of their biological activities and potential applications. For instance, the antibacterial potential and inhibitory activity against the lipoxygenase enzyme of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with appropriate chromenone derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-12-8-14-18(10-17(12)22-2)25-11-15(20(14)21)13-4-5-16-19(9-13)24-7-6-23-16/h4-5,8-11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLPJUFRXNGYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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